(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
CAS No.: 1704069-64-6
Cat. No.: VC3023056
Molecular Formula: C12H19BClNO3
Molecular Weight: 271.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704069-64-6 |
|---|---|
| Molecular Formula | C12H19BClNO3 |
| Molecular Weight | 271.55 g/mol |
| IUPAC Name | [4-(1-morpholin-4-ylethyl)phenyl]boronic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H18BNO3.ClH/c1-10(14-6-8-17-9-7-14)11-2-4-12(5-3-11)13(15)16;/h2-5,10,15-16H,6-9H2,1H3;1H |
| Standard InChI Key | GACXVFZIGKNMNO-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O.Cl |
| Canonical SMILES | B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O.Cl |
Introduction
Chemical Identity and Basic Properties
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is an organometallic compound with the molecular formula C12H19BClNO3 and a calculated molecular weight of 271.55 g/mol . This compound represents the hydrochloride salt of its parent compound, (4-(1-Morpholinoethyl)phenyl)boronic acid (C12H18BNO3, MW 235.09 g/mol) . The compound features a phenyl ring substituted with a boronic acid group at the para position and a morpholinoethyl group, creating a versatile chemical scaffold with multiple functional handles.
Structural Characteristics and Physical Properties
Molecular Structure
The molecular structure of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride consists of several key structural elements:
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A phenyl ring serving as the core structure
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A boronic acid group (-B(OH)2) at the para position of the phenyl ring
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A chiral center at the α-carbon of the ethyl linker
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A morpholino group (a six-membered heterocyclic amine containing an oxygen atom)
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A hydrochloride salt formed with the basic nitrogen of the morpholino group
The presence of the morpholino group contributes to the compound's solubility profile, while the boronic acid moiety serves as the key reactive site for many of its applications .
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride:
The compound's relatively high topological polar surface area (52.9 Ų) combined with its hydrogen bond donor and acceptor capabilities suggests good solubility in polar organic solvents, an important characteristic for its applications in organic synthesis .
Synthetic Applications
Role in Suzuki-Miyaura Cross-Coupling Reactions
The primary synthetic application of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is in Suzuki-Miyaura cross-coupling reactions, a widely used method for carbon-carbon bond formation in organic synthesis. These palladium-catalyzed reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and advanced materials.
The Suzuki-Miyaura coupling mechanism involving boronic acids typically proceeds through the following steps:
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Oxidative addition of the palladium catalyst to an aryl halide
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Transmetalation involving the boronic acid component
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Reductive elimination to form the new carbon-carbon bond
The presence of the morpholinoethyl group in (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride increases the compound's reactivity in these coupling reactions, making it particularly suitable for synthesizing complex organic molecules that might be challenging to produce through other methods.
Materials Science Applications
Beyond its applications in synthetic chemistry and medicinal research, (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride has potential uses in materials science. The compound has been explored for creating self-healing hydrogels through dynamic boronic ester linkages.
These hydrogels leverage the reversible covalent bonding capability of boronic acids with diols to create materials with remarkable properties, including:
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Excellent mechanical stability
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Biocompatibility for potential biomedical applications
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Self-healing capabilities under physiological conditions
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Stimuli-responsive behavior (responding to pH or sugar concentration changes)
Such smart materials have potential applications in drug delivery systems, tissue engineering, and biosensing technologies.
Future Research Directions
Based on the current understanding of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride and related compounds, several promising research directions emerge:
Medicinal Chemistry Exploration
Further investigation of this compound's potential as an enzyme inhibitor is warranted, particularly for carbonic anhydrases and proteasomes. Structure-activity relationship studies could optimize its inhibitory properties while minimizing potential side effects.
Synthetic Methodology Development
Development of new catalytic applications in organic synthesis, particularly in challenging carbon-carbon bond formations, represents an area where this compound could make significant contributions. The combination of the boronic acid functionality with the morpholine group offers unique reactivity patterns that could be exploited in novel synthetic transformations.
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